molecular formula C11H15F2N B12981251 1-(4-(Difluoromethyl)phenyl)butan-1-amine

1-(4-(Difluoromethyl)phenyl)butan-1-amine

Cat. No.: B12981251
M. Wt: 199.24 g/mol
InChI Key: DENJHMCNCDWDCI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)butan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)phenyl)butan-1-amine typically involves the introduction of the difluoromethyl group to a phenyl ring followed by the attachment of a butan-1-amine chain. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)butan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(4-(Methyl)phenyl)butan-1-amine: Contains a methyl group instead of a difluoromethyl group.

    1-(4-(Chloromethyl)phenyl)butan-1-amine: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

1-(4-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-10(14)8-4-6-9(7-5-8)11(12)13/h4-7,10-11H,2-3,14H2,1H3

InChI Key

DENJHMCNCDWDCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

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